molecular formula C7H9N B13527753 1,1-Dimethyl-2,4-pentadiynylamine

1,1-Dimethyl-2,4-pentadiynylamine

Cat. No.: B13527753
M. Wt: 107.15 g/mol
InChI Key: BCXIKZGRPNXNIB-UHFFFAOYSA-N
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Description

2-methylhexa-3,5-diyn-2-amine is an organic compound with the molecular formula C7H9N It is a derivative of hexa-3,5-diyne, featuring a methyl group and an amine group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylhexa-3,5-diyn-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of 2-methylhexa-3,5-diyne with ammonia under controlled conditions can yield the desired amine product .

Industrial Production Methods

Industrial production of 2-methylhexa-3,5-diyn-2-amine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-methylhexa-3,5-diyn-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce saturated amines .

Scientific Research Applications

2-methylhexa-3,5-diyn-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methylhexa-3,5-diyn-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylhexa-3,5-diyn-2-amine is unique due to its diyn structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

2-methylhexa-3,5-diyn-2-amine

InChI

InChI=1S/C7H9N/c1-4-5-6-7(2,3)8/h1H,8H2,2-3H3

InChI Key

BCXIKZGRPNXNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#C)N

Origin of Product

United States

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